Prudomestin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)15-14(21)13(20)12-10(18)7-11(19)16(23-2)17(12)24-15/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSIOUXODPWHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318110 | |
| Record name | Prudomestin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prudomestin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3443-28-5 | |
| Record name | Prudomestin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prudomestin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prudomestin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209 - 210 °C | |
| Record name | Prudomestin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Elucidation of Prudomestin
Natural Sources and Distribution of Prudomestin
This compound has been identified in several plant sources, primarily within the Prunus and Zanthoxylum genera.
Isolation from Prunus domestica (Plum)
This compound was initially isolated from the heartwood of Prunus domestica, commonly known as the plum tree. targetmol.commedchemexpress.comarctomsci.com Early research on the flavonoid components of Prunus domestica heartwood led to the identification of this compound as a new flavonol. capes.gov.br Alongside this compound, other compounds such as dihydrokaempferide (B8255265) and kaempferol (B1673270) were also isolated from this source. capes.gov.br
Isolation from Zanthoxylum armatum DC (Nepali Origin)
More recently, this compound has been isolated from Zanthoxylum armatum DC, a plant distributed in the subtropical Himalayan region and traditionally used in Indo-Nepal. tandfonline.comnih.gov A bioassay-guided isolation study on Z. armatum of Nepali origin successfully yielded this compound from the ethyl acetate (B1210297) fraction of the plant extract. tandfonline.comfigshare.com This isolation was part of an investigation into the plant's potent reactive oxygen species (ROS) inhibiting activity. tandfonline.comfigshare.com
Detection in Zanthoxylum acanthopodium
This compound has also been reported to be present in Zanthoxylum acanthopodium DC. nih.gov This species, like Z. armatum, belongs to the Rutaceae family and is used in traditional medicine. researchgate.net While details on the specific isolation from Z. acanthopodium in the provided search results are limited, its detection indicates a broader distribution within the Zanthoxylum genus. nih.gov
Extraction and Purification Methodologies for this compound
The extraction and purification of natural compounds like this compound typically involve a series of steps aimed at isolating the target compound from complex plant matrices. General methodologies for extracting phytochemicals include techniques such as hot water extraction, solvent extraction (e.g., using ethanol (B145695), methanol, ethyl acetate, or hexane), and more advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). iipseries.orgchemmethod.comfrontiersin.org
Purification often follows extraction to increase the concentration and purity of the desired compound. Common purification techniques include liquid-liquid extraction and various chromatographic methods such as column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). iipseries.orgchemmethod.compw.live These methods separate compounds based on differences in their chemical properties, such as polarity, molecular weight, and affinity for stationary and mobile phases. iipseries.orgpw.live
In the specific case of isolating this compound from Zanthoxylum armatum, an ethyl acetate fraction was found to be particularly effective, suggesting that solvents of moderate polarity are suitable for its extraction. tandfonline.comnih.govfigshare.com Subsequent purification steps, often involving column chromatography, are then employed to obtain the pure compound. tandfonline.comnih.govresearchgate.net
Spectroscopic Techniques for Structural Elucidation of this compound
Spectroscopic techniques are crucial for determining the chemical structure of isolated natural products. The structure of this compound has been established using various spectroscopic methods. tandfonline.comfigshare.comresearchgate.net
Mass Spectrometry Applications
Mass Spectrometry (MS) plays a vital role in the structural elucidation of this compound by providing information about its molecular weight and fragmentation pattern. medchemexpress.comarctomsci.com MS analysis helps to confirm the molecular formula of the compound. For this compound, the molecular formula is C₁₇H₁₄O₇, and its monoisotopic mass is approximately 330.07394 Da. nih.govlipidmaps.orguni.lu
MS/MS (tandem mass spectrometry) experiments provide fragmentation data that can reveal the substructures within the molecule. Predicted MS/MS spectra for this compound show characteristic fragment ions at specific mass-to-charge ratios (m/z), which are indicative of the loss of specific functional groups or parts of the flavonoid structure. nih.govuni.lufoodb.ca For instance, predicted negative mode MS/MS spectra show a prominent fragment at m/z 314.043, corresponding to the loss of a methyl group or other small neutral molecule from the [M-H]- ion. nih.gov Other fragments at lower m/z values further support the proposed structure by indicating the presence and arrangement of hydroxyl and methoxy (B1213986) groups on the flavonoid backbone. nih.gov
In addition to Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is extensively used for the definitive structural determination of this compound, providing detailed information about the arrangement of atoms and functional groups within the molecule. tandfonline.comfigshare.comresearchgate.net The combination of MS and NMR data is typically required for the complete and unambiguous structural elucidation of complex natural compounds. tandfonline.comfigshare.comresearchgate.net X-ray crystallography has also been used to establish the definitive structure of this compound in the solid state, confirming its planar nature with methyl groups projecting above and below the plane. researchgate.netugr.es
Table 1: Spectroscopic Data Highlights for this compound
| Technique | Information Provided | Key Findings for this compound | Source |
| Mass Spectrometry (MS) | Molecular weight, molecular formula | Molecular formula C₁₇H₁₄O₇, Monoisotopic mass ~330.074 Da | nih.govlipidmaps.orguni.lu |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern, substructures | Characteristic fragment ions (e.g., m/z 314.043 in negative mode) indicating structural features | nih.govuni.lufoodb.ca |
| Nuclear Magnetic Resonance (NMR) | Detailed structural connectivity | Used for definitive structural elucidation (details not extensively provided in snippets) | tandfonline.comfigshare.comresearchgate.net |
| X-ray Crystallography | Definitive 3D structure in solid state | Confirms planar structure, position of methyl groups | researchgate.netugr.es |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
NMR spectroscopy is a crucial tool for determining the structure of organic compounds like this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon atoms within the molecule, respectively nih.govphytolab.com. Analysis of chemical shifts, splitting patterns, and coupling constants in the ¹H NMR spectrum helps identify different proton environments. The ¹³C NMR spectrum reveals the different types of carbon atoms present. While specific detailed NMR data for this compound from the searches are limited to mentions of its use in structure elucidation figshare.comresearchgate.netfigshare.comnih.gov, PubChem indicates that 1D ¹³C NMR spectra are available nih.gov. The presence of hydroxyl protons in flavonoids can be identified in ¹H NMR spectra, and their chemical shifts can be influenced by factors such as hydrogen bonding and solvation state psu.edu.
Infrared (IR) Spectroscopy for this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. IR spectra of organic compounds show characteristic absorption bands corresponding to different functional groups. For flavonoids like this compound, key absorption bands would be expected for hydroxyl (-OH) stretching vibrations, carbonyl (C=O) stretching in the chromen-4-one ring, and aromatic C=C stretching vibrations osaka-cu.ac.jpresearchgate.net. Comparison of the IR spectrum of an isolated compound with that of a known standard or predicted spectrum can help confirm its identity osaka-cu.ac.jp. PubChem indicates that IR spectral information may be available for this compound nih.gov.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₇ | PubChem nih.gov |
| Molecular Weight | 330.29 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 330.073952802 Da | HMDB hmdb.ca |
| IUPAC Name | 3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one | PubChem nih.gov |
| CAS Registry Number | 3443-28-5 | PubChem nih.gov |
| PubChem CID | 10404353 | PubChem nih.gov |
| Physical Description | Solid | HMDB hmdb.ca |
| Melting Point | 209 - 210 °C | HMDB hmdb.ca |
Biosynthesis and Metabolic Pathways of Prudomestin
Proposed Biosynthetic Pathways of Flavonoids Relevant to Prudomestin
Flavonoids are synthesized from the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA via the general phenylpropanoid pathway involving enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL). wikipedia.orgnih.govnih.gov The flavonoid biosynthesis pathway branches off with the condensation of 4-coumaroyl-CoA and malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form chalcones. wikipedia.orgnih.govnih.gov These chalcones then undergo enzymatic modifications to yield various flavonoid subclasses, including flavones and flavonols, to which this compound belongs. wikipedia.orgnaturalproducts.net
While the precise, dedicated pathway leading directly to this compound is not extensively detailed in the search results, its structure as a methoxyflavonol suggests it is derived from a core flavonoid precursor through hydroxylation and methylation steps. Flavonols like kaempferol (B1673270), quercetin (B1663063), and myricetin (B1677590) are common intermediates in flavonoid biosynthesis, and modifications of these structures could potentially lead to this compound. wikipedia.org For instance, flavonol synthase (FLS) is involved in the conversion of dihydroflavonols to flavonols. wikipedia.org The presence of methoxy (B1213986) groups at the 4' and 8 positions of this compound indicates the involvement of O-methyltransferases in its biosynthesis. chemfaces.combiocrick.com
Enzymatic Mechanisms Involved in this compound Biosynthesis
Several key enzymatic families are involved in the broader flavonoid biosynthesis pathway that is relevant to this compound. Chalcone synthase (CHS) is considered a key rate-limiting enzyme initiating the flavonoid pathway. nih.gov Following chalcone formation, enzymes like chalcone isomerase (CHI) catalyze the conversion to flavanones. wikipedia.org Further modifications involve dioxygenases, hydroxylases, and methyltransferases. wikipedia.orgnih.gov
Given the structure of this compound (a 3,5,7-trihydroxy-4',8-dimethoxyflavone), enzymes such as flavanone (B1672756) 3-hydroxylase (F3H), flavonol synthase (FLS), flavonoid hydroxylases (e.g., flavonoid 3'-monooxygenase), and O-methyltransferases are likely involved in its formation from upstream precursors. wikipedia.orgnih.govphytomorphology.com The introduction of methoxy groups is typically catalyzed by O-methyltransferases, which transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid structure. wikipedia.org While specific enzymes directly catalyzing the 4'- and 8-O-methylation leading to this compound were not explicitly identified for this compound, general flavonoid O-methyltransferases are known to exist and exhibit varying degrees of substrate specificity. wikipedia.orgphytomorphology.com
The flexibility and polyvariant nature of flavonoid accumulation in plants are partly attributed to the relatively low specificity of some key biosynthetic enzymes, allowing them to act on multiple substrates. phytomorphology.com
Genetic Regulation of this compound Production in Plant Systems
The biosynthesis of secondary metabolites, including flavonoids, is under complex genetic regulation in plants. sci-hub.semdpi.com Transcription factors play a crucial role in controlling the expression of genes encoding biosynthetic enzymes. nih.govsci-hub.semdpi.com In the case of flavonoids, R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 proteins are known to interact and regulate the expression of structural genes in the pathway. nih.gov
Environmental factors and stresses, such as UV light and herbivory, can also influence the genetic regulation of phenylpropanoid and flavonoid biosynthesis, leading to the accumulation of these protective metabolites. nih.govsci-hub.semdpi.comnih.gov Studies have shown that gene networks involved in the production of secondary metabolites can be induced in response to abiotic stresses like salinity and drought. mdpi.comnih.gov
While specific genes or transcription factors directly regulating this compound production were not detailed, the general mechanisms of flavonoid pathway regulation by MYB-bHLH-WD40 complexes and environmental cues are likely applicable to the control of this compound biosynthesis in plants where it is found. nih.govsci-hub.semdpi.com Alternative splicing has also been highlighted as a regulatory mechanism that can affect the synthesis of secondary metabolites by generating diverse enzyme transcripts. eurekalert.org DNA methylation is another epigenetic mechanism that can influence the expression of genes involved in secondary metabolite biosynthesis, including the phenylpropanoid pathway. nih.govnih.gov
In Silico Analysis of Biosynthetic Enzymes for this compound
In silico approaches, such as bioinformatics analysis and molecular docking, are valuable tools for studying enzyme function, structure, and interactions within metabolic pathways. researchgate.netnih.govnih.govcolab.ws While no specific in silico studies focused solely on the enzymes directly involved in this compound biosynthesis were found within the search results, these techniques have been applied to study other enzymes in the broader flavonoid and secondary metabolic pathways.
For instance, molecular docking studies have been used to investigate the interaction of flavonoid compounds with enzymes like α-amylase, providing insights into their potential inhibitory mechanisms. researchgate.net In silico characterization and structural modeling have also been employed for enzymes in other biosynthetic pathways to understand their physicochemical properties, structure, and potential interactions. nih.govnih.gov
Applying in silico methods to the enzymes hypothesized to be involved in this compound biosynthesis, such as specific O-methyltransferases or hydroxylases, could help predict their substrate specificity, catalytic mechanisms, and potential interactions with other proteins in the metabolic network. This could aid in identifying candidate genes and enzymes for further experimental validation and metabolic engineering efforts aimed at modulating this compound production.
Table 1: Key Enzymes in General Flavonoid Biosynthesis Relevant to this compound
| Enzyme Name | Abbreviation | EC Number (if available) | Function in Pathway |
| Phenylalanine Ammonia Lyase | PAL | EC 4.3.1.24 | Converts phenylalanine to trans-cinnamic acid. nih.gov |
| Cinnamic Acid 4-Hydroxylase | C4H | EC 1.14.14.91 | Hydroxylates cinnamic acid to 4-coumaric acid. nih.gov |
| 4-Coumarate:CoA Ligase | 4CL | EC 6.2.1.12 | Converts 4-coumaric acid to 4-coumaroyl-CoA. nih.gov |
| Chalcone Synthase | CHS | EC 2.3.1.74 | Condenses 4-coumaroyl-CoA and malonyl-CoA to chalcone. nih.gov |
| Chalcone Isomerase | CHI | EC 5.5.1.6 | Isomerizes chalcones to flavanones. wikipedia.org |
| Flavanone 3-Hydroxylase | F3H | EC 1.14.11.9 | Hydroxylates flavanones to dihydroflavonols. wikipedia.org |
| Flavonol Synthase | FLS | EC 1.14.20.6 | Converts dihydroflavonols to flavonols. wikipedia.org |
| Flavonoid Hydroxylases | - | - | Introduce hydroxyl groups to flavonoid ring. nih.gov |
| Flavonoid O-Methyltransferases | - | - | Methylate hydroxyl groups on flavonoids. wikipedia.org |
Table 2: Plant Sources Mentioned in Relation to this compound
| Plant Species | Reference |
| Prunus domestica | medchemexpress.comchemfaces.comtargetmol.com |
| Zanthoxylum armatum | medchemexpress.comresearchgate.netbiocrick.comresearchgate.net |
Pharmacological Activities and Mechanisms of Action of Prudomestin
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme in the purine (B94841) catabolism pathway, responsible for catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid targetmol.comnumberanalytics.com. Inhibition of this enzyme is a primary strategy for reducing elevated uric acid levels, a condition known as hyperuricemia, which is a major cause of gout numberanalytics.comjapsonline.com. Prudomestin has been identified as a potent inhibitor of xanthine oxidase medchemexpress.comtargetmol.commedchemexpress.com.
Mechanism of Xanthine Oxidase Inhibition by this compound
While the precise, detailed mechanism of this compound's interaction with xanthine oxidase is not extensively described in the provided search results, its inhibitory activity suggests it interferes with the enzyme's function, thereby reducing uric acid production biocrick.com. Studies on other flavonoids and inhibitors indicate that they often bind to the active site of xanthine oxidase, particularly near the molybdopterin core, through interactions such as hydrogen bonding and pi-pi conjugation, which can be a common mechanism for this class of compounds herbmedpharmacol.commdpi.com.
Comparative Studies with Other Xanthine Oxidase Inhibitors
Comparative studies have evaluated the xanthine oxidase inhibitory potential of this compound against other known inhibitors, including the widely used therapeutic agent allopurinol (B61711) nih.govresearchgate.net. Research on compounds isolated from Zanthoxylum armatum fruits, including this compound, showed potent XO inhibitory activity with an IC50 value of approximately 6 µM nih.gov. In one study, this activity was reported as comparable to that of allopurinol, which had an IC50 of 3.38 µM in the same study nih.gov. Another study comparing various hydroxycinnamic acids and allopurinol found that while a compound like 3,4,5-trihydroxycinnamic acid inhibited XO, its efficacy was significantly lower than that of allopurinol (IC50 = 2.84 ± 0.41 µM) herbmedpharmacol.com. Flavonoids in general have shown lower binding energies to xanthine oxidase compared to allopurinol in virtual screening analyses, suggesting potentially stronger inhibition nih.gov.
| Compound | Source | IC50 (µM) | Reference |
| This compound | Zanthoxylum armatum | ≈ 6 | nih.gov |
| Allopurinol | - | 3.38 | nih.gov |
| This compound | Prunus domestica | ≈ 6 | medchemexpress.comtargetmol.com |
| Allopurinol | - | 1.99 µg/mL | inabj.org |
| 3,4,5-Trihydroxycinnamic acid | - | 61.60 ± 8.00 | herbmedpharmacol.com |
| Allopurinol | - | 2.84 ± 0.41 | herbmedpharmacol.com |
Note: IC50 values can vary depending on the specific assay conditions and source of the enzyme.
In Vitro Assays for Xanthine Oxidase Inhibitory Activity
In vitro assays are commonly used to determine the xanthine oxidase inhibitory activity of compounds like this compound biocrick.com. These assays typically involve incubating the enzyme (xanthine oxidase) with its substrate (xanthine or hypoxanthine) in the presence of the test compound herbmedpharmacol.cominabj.org. The reduction in the production of uric acid, the end product of the reaction, is then measured, often using UV spectrophotometry by monitoring the absorbance change at 290 nm herbmedpharmacol.cominabj.org. The inhibitory potential is quantified by the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity medchemexpress.comnih.govtargetmol.com. Studies on this compound have reported its IC50 value against xanthine oxidase, indicating its potency medchemexpress.comnih.govtargetmol.commedchemexpress.com.
Role in Uric Acid Metabolism and Gout Pathogenesis
By inhibiting xanthine oxidase, this compound plays a potential role in modulating uric acid metabolism nih.govnih.govmims.commims.commitoproteome.org. Elevated uric acid levels (hyperuricemia) can lead to the formation and deposition of monosodium urate crystals in joints and tissues, triggering an inflammatory response that characterizes gout nih.govnumberanalytics.comnih.govmims.commims.commitoproteome.orgmhmedical.com. Xanthine oxidase inhibitors like this compound can reduce the overproduction of uric acid, thereby helping to prevent hyperuricemia and the subsequent development or exacerbation of gouty arthritis nih.govnumberanalytics.comjapsonline.comnih.govmims.commims.commitoproteome.orgmhmedical.com. This mechanism is considered a major strategy in the management of gout japsonline.com.
Antioxidant and Reactive Oxygen Species (ROS) Inhibition
Beyond its effects on xanthine oxidase, this compound has also demonstrated antioxidant properties and the ability to inhibit the production of reactive oxygen species (ROS) nih.govresearchgate.netresearchgate.net. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, contributing to various diseases and inflammatory processes nih.govmdpi.com.
Mechanisms of Antioxidant Action of this compound
The antioxidant action of this compound likely involves multiple mechanisms, which are common for flavonoid compounds . These can include the direct scavenging of free radicals, thereby neutralizing their damaging effects researchgate.netresearchgate.net. Additionally, this compound may influence enzymes involved in the generation or detoxification of ROS mdpi.comresearchgate.net. Xanthine oxidase itself is a source of reactive oxygen species, and its inhibition by this compound can directly contribute to a reduction in ROS levels targetmol.comresearchgate.net. Flavonoids are known to inhibit enzymes involved in ROS production, such as xanthine oxidase and NADPH oxidase, and can also upregulate endogenous antioxidant enzymes like superoxide (B77818) dismutase and catalase researchgate.net. Studies have shown this compound to exhibit potent ROS inhibition activity nih.gov.
| Compound | ROS Inhibition IC50 (µg/mL) | Antioxidant Activity IC50 (µg/mL) | Reference |
| This compound | 1.5 ± 0.3 | 26.96 ± 0.19 | nih.gov |
| Tambulin | 7.5 ± 0.3 | 32.65 ± 0.31 | nih.gov |
| Ibuprofen (B1674241) | 11.2 ± 1.9 | - | nih.gov |
Note: Ibuprofen was used as a standard for ROS inhibition in this comparative study.
Scavenging of Reactive Oxygen Species (ROS) by this compound
Reactive Oxygen Species (ROS) are implicated in the onset and progression of various diseases, including those related to oxidative stress. rsc.orgnih.gov Antioxidants play a crucial role in counteracting oxidative stress by scavenging free radicals. nih.govphytopharmajournal.com this compound has been noted for its ROS inhibiting activity. researchgate.net One study on the leaf extract of Zanthoxylum armatum, which contains this compound, indicated significant ROS inhibiting activity with an IC₅₀ of 17.8 ± 1.1 µg/mL for the ethyl acetate (B1210297) fraction. researchgate.net
In Vitro Evaluation of Antioxidant Capacity
The antioxidant capacity of compounds like this compound can be evaluated using various in vitro assays. These include methods such as DPPH radical scavenging, ABTS radical cation decolouration assay, reducing power assay, and the phosphomolybdate assay (Total Antioxidant Capacity - TAC). phytopharmajournal.comresearchgate.netbionaturajournal.comresearchgate.net
Research on extracts containing this compound, such as those from Zanthoxylum armatum and Prunus domestica, has demonstrated antioxidant potential. researchgate.netresearchgate.net For instance, studies on Zanthoxylum armatum have shown free radical scavenging activity and reductive potential in a concentration-dependent manner. researchgate.net The phosphomolybdate assay, which measures total antioxidant capacity, has also been used to evaluate the antioxidant potential of plant extracts. phytopharmajournal.combionaturajournal.com this compound has also been identified as a xanthine oxidase inhibitor with an IC₅₀ of 6 µM. targetmol.commedchemexpress.com Inhibition of xanthine oxidase is one mechanism by which compounds can reduce the production of reactive oxygen species. frontiersin.org
Data from in vitro antioxidant evaluations of extracts containing this compound:
| Source of Extract | Assay Method | Result | Citation |
| Zanthoxylum armatum (Leaf Extract, Ethyl Acetate Fraction) | ROS inhibiting activity (IC₅₀) | 17.8 ± 1.1 µg/mL | researchgate.net |
| Zanthoxylum armatum | DPPH radical scavenging | Concentration-dependent activity | researchgate.net |
| Zanthoxylum armatum | Reducing power assay | Concentration-dependent activity | researchgate.net |
| Zanthoxylum armatum | Phosphomolybdate assay (TAC) | Concentration-dependent activity | researchgate.net |
| Prunus domestica | DPPH radical scavenging | Activity observed in ethanol (B145695) and n-butanol extracts | researchgate.net |
| This compound (Isolated) | Xanthine Oxidase Inhibition (IC₅₀) | 6 µM | targetmol.commedchemexpress.com |
Cellular Protective Effects Against Oxidative Damage
Oxidative stress can lead to cellular damage, affecting various cellular structures, including DNA, lipids, and proteins. nih.gov Compounds with antioxidant properties can exert protective effects against this damage. plos.orgmdpi.comnih.gov While direct studies specifically detailing this compound's cellular protective effects against oxidative damage are not explicitly detailed in the provided search results, the documented ROS scavenging activity and in vitro antioxidant capacity suggest a potential for such protection. researchgate.netresearchgate.nettargetmol.commedchemexpress.com The ability of antioxidants to reduce intracellular ROS levels can protect cells from oxidative stress-induced injury. plos.orgmdpi.com
Antiproliferative and Anticancer Effects
This compound has been investigated for its antiproliferative and anticancer effects. researchgate.net Extracts from Zanthoxylum armatum containing this compound have shown antiproliferative efficacy against various human cancer cell lines. researchgate.netresearchgate.net
Mechanisms of Apoptosis Induction by this compound
Apoptosis, or programmed cell death, is a crucial process in preventing cancer development and progression. rndsystems.commdpi.com Induction of apoptosis is a common mechanism by which anticancer agents exert their effects. nih.govnih.gov While the specific mechanisms of apoptosis induction by this compound are not extensively detailed in the provided results, flavonoids in general have been shown to induce apoptosis through various pathways, including the modulation of proteins involved in cell death. mdpi.comnih.gov One search result mentions apoptosis-inducing ligand (TRAIL) in the context of ChemFaces product list which includes this compound, hinting at a potential link, but no direct mechanism is described for this compound itself. chemfaces.com Some studies indicate that the antiproliferative activity of certain compounds, including some flavonoids, is associated with the induction of apoptosis, often accompanied by the activation of caspases. nih.govnih.gov
Cell Cycle Arrest Mediated by this compound
Cell cycle arrest is another mechanism by which the proliferation of cancer cells can be inhibited. scbt.comnih.gov By halting the cell cycle at specific phases (e.g., G0/G1, S, or G2/M), the division of cancer cells can be prevented. nih.govnih.govresearchgate.net Research on extracts containing this compound, such as those from Zanthoxylum armatum, has indicated effects on cell cycle arrest. researchgate.net Flavonoids, as a class of compounds that includes this compound, have been shown to induce cell cycle arrest in various cancer cell lines. nih.govnih.govnih.govresearchgate.net This can occur through the modulation of key proteins involved in cell cycle progression, such as cyclin-dependent kinases (CDKs). scbt.com
Dose-Dependent Inhibition of Cancer Cell Proliferation
Studies evaluating the antiproliferative effects of compounds often demonstrate a dose-dependent relationship, where higher concentrations of the compound lead to greater inhibition of cell proliferation. nih.govnih.govmdpi.comsemanticscholar.org Research on extracts containing this compound has shown dose-dependent antiproliferative activity against various cancer cell lines. researchgate.netresearchgate.net Although specific dose-response data solely for isolated this compound on various cancer cell lines is not comprehensively provided in the search results, the observation of dose-dependent inhibition in extracts containing this compound supports this characteristic for the compound. researchgate.netresearchgate.net For example, studies on the antiproliferative effects of Zanthoxylum armatum extracts, which contain this compound, report IC₅₀ values against different cancer cell lines, indicating dose-dependent inhibition. researchgate.net
Table summarizing observed antiproliferative effects of Zanthoxylum armatum extract (containing this compound):
| Cancer Cell Line | Antiproliferative Activity (IC₅₀) | Citation |
| Breast Cancer | 37.96 ± 0.36 to 48.7 ± 0.21 μg/mL | researchgate.net |
| Liver Cancer | 37.96 ± 0.36 to 48.7 ± 0.21 μg/mL | researchgate.net |
| Colon Cancer | 37.96 ± 0.36 to 48.7 ± 0.21 μg/mL | researchgate.net |
| Skin Cancer | 37.96 ± 0.36 to 48.7 ± 0.21 μg/mL | researchgate.net |
Note: The IC₅₀ values presented in the table are for the Zanthoxylum armatum extract, which contains this compound among other compounds. researchgate.net
Studies in Breast and Colon Cancer Cell Lines
This compound has been isolated from the fruits of Zanthoxylum armatum, a plant traditionally used for various ailments, including cancer. banglajol.infotus.ac.jp Studies on compounds isolated from Zanthoxylum armatum have explored their antiproliferative effects on various cancer cell lines, including breast, liver, colon, and skin cancer cells. banglajol.infotus.ac.jp
Specifically, this compound (identified as compound 2 in one study) demonstrated cytotoxic effects against breast adenocarcinoma MCF-7 cells with an IC50 value of 3.8 μM. wikipedia.org While Zanthoxylum armatum extracts and other compounds from this source have shown activity against colon cancer cell lines, specific detailed antiproliferative data (such as IC50 values) for this compound against colon cancer cell lines were not explicitly detailed in the provided information. banglajol.infotus.ac.jp
Table 1: Antiproliferative Activity of this compound on Breast Cancer Cell Line
| Cell Line | IC50 (μM) | Source Citation |
| MCF-7 (Breast Adenocarcinoma) | 3.8 | wikipedia.org |
Antiproliferative Activity on HepG2 Cell Lines
Research has also investigated the antiproliferative activity of this compound on hepatocellular carcinoma HepG2 cell lines. This compound (compound 2) exhibited a potent cytotoxic effect against HepG2 cells with an IC50 value of 1.3 μM. wikipedia.org
Table 2: Antiproliferative Activity of this compound on HepG2 Cell Line
| Cell Line | IC50 (μM) | Source Citation |
| HepG2 (Hepatocellular Carcinoma) | 1.3 | wikipedia.org |
Anti-inflammatory Activities
This compound has been reported to possess anti-inflammatory properties. publichealthtoxicology.comresearchgate.netgavinpublishers.comnih.govresearchgate.net
Modulation of Inflammatory Pathways (e.g., NF-κB signaling)
Studies evaluating the anti-inflammatory potential of compounds isolated from Zanthoxylum armatum, including this compound, have shown their ability to modulate inflammatory responses. In vitro studies using LPS-stimulated primary peritoneal macrophages demonstrated that isolated compounds, including this compound, significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a dose-dependent manner. gavinpublishers.com This indicates that this compound can modulate inflammatory pathways, although the specific detailed mechanism, such as direct modulation of NF-κB signaling, was not explicitly detailed in the provided information. banglajol.infoekb.egmdpi.com
Inhibition of Key Inflammatory Mediators (e.g., COX-2)
While the inhibition of inflammatory mediators like COX-2 is a common mechanism in anti-inflammatory research ekb.egmdpi.comtargetmol.comrjptonline.orgresearchgate.netidexx.nl, specific data explicitly demonstrating this compound's inhibition of COX-2 was not found in the provided sources. However, this compound has been reported to exhibit xanthine oxidase (XO) inhibitory activity with an IC50 of 6 µM. nih.gov Xanthine oxidase is an enzyme involved in oxidative stress and inflammation.
Table 3: Xanthine Oxidase Inhibitory Activity of this compound
| Target Enzyme | IC50 (μM) | Source Citation |
| Xanthine Oxidase (XO) | 6 | nih.gov |
In Vitro and In Vivo Anti-inflammatory Models
The anti-inflammatory potential of this compound has been evaluated using in vitro models. One such model involved assessing the effect of this compound on LPS-stimulated primary peritoneal macrophages, measuring the inhibition of pro-inflammatory cytokine production. gavinpublishers.com This in vitro approach provides insights into the cellular anti-inflammatory effects of the compound. Specific detailed results from in vivo anti-inflammatory studies for this compound were not detailed in the provided information. rjptonline.org
Antimicrobial Properties
This compound is also known to possess antimicrobial properties. publichealthtoxicology.comresearchgate.netnih.gov this compound has been isolated from Zanthoxylum armatum, a plant whose extracts and isolated compounds have demonstrated antibacterial activity against various microbes. banglajol.infotus.ac.jp While the plant source shows antimicrobial effects, specific detailed antimicrobial activity data for this compound itself, such as Minimum Inhibitory Concentration (MIC) values against specific bacterial or fungal strains, were not explicitly detailed in the provided information. publichealthtoxicology.comresearchgate.net
Disruption of Microbial Cell Membranes
One proposed mechanism of action for some antimicrobial compounds, including certain plant-derived agents, is the disruption of microbial cell membranes. nih.govmdpi.comencyclopedia.pubpatsnap.comaimspress.com This disruption can lead to increased membrane permeability, leakage of essential intracellular components such as potassium ions and ATP, and ultimately cell death. patsnap.comnih.govmdpi.comresearchgate.net While the search results discuss membrane disruption as a general mechanism for some antimicrobial compounds, specific details on how this compound directly disrupts microbial cell membranes were not found within the provided snippets.
Inhibition of Microbial Metabolic Processes
Inhibition of microbial metabolic processes is another way antimicrobial compounds can exert their effects. mdpi.combasicmedicalkey.com This can involve interfering with essential biochemical reactions and pathways necessary for microbial growth and survival, such as ATP synthesis, protein synthesis, or the function of critical enzymes. encyclopedia.pubpatsnap.commdpi.combasicmedicalkey.comnih.gov Metabolic pathways in microorganisms involve a series of reactions catalyzed by enzymes, and inhibiting these enzymes can disrupt the entire pathway. uoanbar.edu.iqfrontiersin.org The search results mention the inhibition of critical enzymes of bacterial metabolism as a mechanism for some anthraquinones, a different class of compounds. researchgate.net While the search results discuss the inhibition of microbial metabolic processes as a general mechanism for some antimicrobial compounds, specific details on how this compound inhibits microbial metabolic processes were not found within the provided snippets.
Activity Against Gram-Positive Bacteria
Studies have indicated that this compound, as a component of plant extracts, can exhibit activity against Gram-positive bacteria. emory.edunih.govchemfaces.com For example, an ethyl acetate fraction of Prunus domestica fruit, which contains this compound, showed antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus, Streptococcus intermedius, Bacillus cereus, and Bacillus pumilus. nih.govresearchgate.net Some studies suggest that the antibacterial activity of plant flavonoids against Gram-positive bacteria can be more rapid than against Gram-negative species, particularly when the LogP values are higher than approximately 3.6. mdpi.com
Activity Against Gram-Negative Bacteria
This compound has also been reported to show activity against Gram-negative bacteria. nih.govchemfaces.com The ethyl acetate fraction of Prunus domestica fruit demonstrated activity against Gram-negative bacteria such as Escherichia coli, Proteus mirabilis, Shigella flexneri, Salmonella typhi, and Klebsiella pneumoniae. nih.govresearchgate.net While some plant flavonoids may show weaker activity against Gram-negative bacteria compared to Gram-positive bacteria at certain LogP values, they can still be effective, and their mechanisms against Gram-negative species may involve multiple targets, including the cell membrane and enzymes like DNA gyrase. mdpi.com
Platelet Aggregation Inhibition
This compound has been identified as a compound isolated from the heartwood of Prunus domestica. researchgate.net Some flavonoids have been shown to inhibit platelet aggregation, a process involved in blood clotting. researchgate.netnih.govcaymanchem.comnih.gov Inhibition of platelet aggregation is considered a strategy for treating cardiovascular diseases. researchgate.net Flavonoids can inhibit platelet aggregation induced by various agonists. nih.govnih.gov While the search results mention this compound's isolation from Prunus domestica which also contains compounds that inhibit platelet aggregation, direct evidence or detailed research findings specifically on this compound's platelet aggregation inhibitory activity or its mechanism were not found in the provided snippets.
Cholinesterase Inhibitory Activity
This compound has been reported to exhibit cholinesterase inhibitory activity. rjptonline.org Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze acetylcholine. brieflands.commdpi.comnih.govnih.gov Inhibition of these enzymes can lead to increased levels of acetylcholine, which is relevant in conditions like Alzheimer's disease. brieflands.commdpi.com While the search results indicate that this compound has cholinesterase inhibitory activity, specific data such as IC₅₀ values for this compound against AChE or BChE were not found in the provided snippets.
Hepatoprotective Activity
Research suggests that this compound may possess hepatoprotective activity. rjptonline.orgwilddata.cnresearchgate.net Hepatoprotective agents help protect the liver from damage. rjptonline.org Extracts from Prunus domestica have been tested for hepatoprotective activity against induced hepatitis in rats. rjptonline.org this compound is a constituent of Prunus domestica and Zanthoxylum armatum, both of which have been associated with hepatoprotective effects. rjptonline.orgresearchgate.netsciforum.net While the search results mention the hepatoprotective activity of plants containing this compound, detailed research findings specifically on the hepatoprotective activity of isolated this compound were not found in the provided snippets.
Anti-Hyperlipidaemic Activity
Research into the plant sources of this compound, particularly Prunus domestica (European plum), suggests potential anti-hyperlipidaemic effects associated with the plant's constituents. Studies have indicated that Prunus domestica possesses anti-hyperlipidaemic properties rjptonline.orgijnrd.orgnih.govresearchgate.net. Anti-hyperlipidaemic activity refers to the decrease in plasma and cholesterol levels observed in vivo and in vitro studies ijnrd.org. For instance, prunes (dried Prunus domestica) have been reported to reduce plasma and LDL cholesterol levels in individuals with mild hyperlipidaemia, as well as decrease liver cholesterol in hyperlipidaemic rats ijnrd.org. The consumption of prunes has also been linked to the prevention of atherosclerosis in specific animal models ijnrd.org.
While this compound is a known phytochemical constituent of Prunus domestica rjptonline.orgijnrd.orgethnobotanyjournal.org, detailed research specifically isolating and evaluating the direct anti-hyperlipidaemic activity and underlying mechanisms of isolated this compound is not extensively documented in the provided search results. The observed lipid-lowering effects in studies using Prunus domestica extracts are likely attributable to the combined action of various bioactive compounds present in the plant, which include flavonoids like this compound, as well as phenolic compounds such as chlorogenic acid, neochlorogenic acid, and caffeic acid nih.govresearchgate.netmedtronicdiabetes.com.
Mechanisms by which plant-derived compounds can influence lipid metabolism include inhibiting enzymes involved in cholesterol synthesis, such as HMG-CoA reductase, modulating lipoprotein lipase (B570770) activity, and affecting cholesterol absorption chemmethod.comoatext.comnih.gov. Flavonoids, as a class of compounds, have been shown to influence lipid profiles nih.gov. However, specific data demonstrating these mechanisms directly for isolated this compound were not found in the examined literature.
Antidiabetic Activity
Extracts from plants containing this compound, such as Prunus domestica and Zanthoxylum armatum, have also been investigated for potential antidiabetic properties rjptonline.orgijnrd.orgnih.govresearchgate.net. Antidiabetic activity is characterized by the delay in complications arising from diabetes and the correction of metabolic abnormalities ijnrd.org. Studies on Prunus domestica have shown that its extracts can exhibit antihyperglycemic activity ijnrd.orgorgprints.org. For example, a methanolic extract of plum demonstrated a significant reduction in blood glucose levels in alloxan-induced diabetic rats ijnrd.org. This extract was also reported to be beneficial in regulating blood lipids like cholesterol and triglycerides in these diabetic rats ijnrd.org.
Zanthoxylum armatum, another source of this compound, has been explored for its antidiabetic potential tucl.edu.np. While this compound has been isolated from Z. armatum tucl.edu.np, direct studies specifically evaluating the antidiabetic activity and mechanisms of isolated this compound were not prominently featured in the search results.
Structure Activity Relationships Sar of Prudomestin and Its Analogs
Identification of Key Pharmacophores for Biological Activity
Pharmacophores represent the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target structure. mdpi.comresearchgate.net For flavonoids like Prudomestin, the pharmacophoric features contributing to their activity often involve hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, which facilitate binding to target proteins or enzymes. mdpi.comresearchgate.netresearchgate.net Studies utilizing computational approaches, such as pharmacophore modeling, have been employed to identify these key features for compounds, including natural products with potential inhibitory activity against targets like IKKα. mdpi.comresearchgate.net These models integrate critical interaction features to create a blueprint for identifying ligands with high binding specificity. mdpi.com
Influence of Hydroxyl and Methoxy (B1213986) Groups on Activity
Hydroxyl (-OH) and methoxy (-OCH₃) groups are common substituents on the flavonoid backbone and play a significant role in modulating their biological activities. achemtek.comproquest.commdpi.com The position and number of these groups can influence factors such as solubility, lipophilicity, and the ability to form hydrogen bonds, all of which impact interaction with biological targets. mdpi.comresearchgate.netmdpi.comboku.ac.at For this compound, which possesses hydroxyl groups at positions 3, 5, and 7, and methoxy groups at positions 4' and 8, the specific arrangement of these functional groups is likely critical for its observed activities, such as xanthine (B1682287) oxidase and ROS inhibition. targetmol.comfigshare.comnih.govnih.gov While general trends exist for the influence of hydroxylation and methoxylation on flavonoid activity, the precise impact is often target-specific and requires detailed SAR studies for individual compounds and their analogs. proquest.commdpi.com For instance, studies on other compound classes have shown that the position of methoxy groups can influence activity and selectivity against different microorganisms. mdpi.com
Comparative SAR Studies with Related Flavonoids
Comparing the activity of this compound with that of structurally related flavonoids can provide valuable insights into the SAR. By examining flavonoids with similar backbones but different substitution patterns of hydroxyl and methoxy groups, researchers can deduce which positions and types of substituents are most important for a particular activity. For example, comparing this compound (3,5,7-Trihydroxy-4',8-dimethoxyflavone) with other flavones or flavonols that vary in the hydroxylation and methoxylation patterns on the A and B rings can help pinpoint the functional groups critical for its xanthine oxidase or ROS inhibitory activities. targetmol.comfigshare.comnih.govnih.gov Comparative studies with compounds like tambulin, which is structurally similar to this compound and also isolated from Zanthoxylum armatum, have shown differing levels of activity, highlighting the subtle but important impact of structural variations. figshare.comnih.gov
Computational Approaches for SAR Analysis of this compound
Computational methods play a crucial role in modern SAR analysis, allowing for the prediction of biological activity and the understanding of molecular interactions without extensive experimental work. researchgate.netunibl.org These approaches are particularly useful for analyzing large datasets of compounds and identifying potential lead molecules. collaborativedrug.com
Molecular Docking Simulations
Molecular docking simulations are a widely used computational technique to predict the preferred orientation (binding mode) of a molecule (ligand) within the active site of a biological target (protein or enzyme) and to estimate the binding affinity. nih.govproquest.comresearchgate.netnaturalproducts.netnih.gov For this compound, molecular docking can be used to simulate its interaction with target enzymes like xanthine oxidase or proteins involved in ROS production or inflammation, such as COX-2 or IKKα. targetmol.comfigshare.comnih.gov These simulations can provide insights into the specific amino acid residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the estimated binding energy. figshare.comnih.govmdpi.comresearchgate.net Studies have utilized molecular docking to evaluate the binding conformations and stability of natural compounds, including those with potential inhibitory effects. researchgate.net For example, molecular docking studies of this compound with cyclooxygenase-2 (COX-2) have shown favorable binding energies, comparable to known inhibitors. figshare.comnih.gov
Pharmacophore Modeling
Pharmacophore modeling involves creating a 3D representation of the essential features of a molecule or a set of molecules that are required for biological activity. nih.govresearchgate.net These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups. mdpi.comresearchgate.netresearchgate.net By developing a pharmacophore model based on known active compounds, researchers can virtually screen large libraries of molecules to identify potential new hits with similar activity profiles. mdpi.comresearchgate.net Pharmacophore modeling has been employed in the search for selective inhibitors by focusing on the essential features required for specific binding to a target protein. mdpi.comresearchgate.net This approach helps in identifying compounds that are likely to interact with the active binding pocket and can improve specificity while reducing off-target effects. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. They are valuable tools in understanding the dynamic behavior of biological macromolecules, such as proteins, and their interactions with ligands, providing insights into binding stability, conformational changes, and the forces governing interactions nih.govmdpi.com. In the context of Structure-Activity Relationships (SAR), MD simulations can help elucidate how structural variations in a compound or its analogs influence their dynamic interactions with a target and, consequently, their activity uneb.brfrontiersin.org.
While MD simulations are widely applied in drug discovery and SAR studies to analyze protein-ligand complexes, assess stability (e.g., through Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses), calculate binding free energies (e.g., using MM-PBSA/GBSA methods), and identify key interactions mdpi.compeerj.comfrontiersin.orgrsc.orgfrontiersin.orgchemrxiv.orgtbzmed.ac.irmdpi.com, no specific research findings pertaining to molecular dynamics simulations of this compound or its analogs within the scope of SAR were identified in the available search results.
Therefore, detailed research findings, data tables, and specific discussions on the molecular dynamics simulations of this compound and its analogs cannot be provided based on the current information.
Preclinical Research and Therapeutic Potential of Prudomestin
In Vitro Cell-Based Assays
In vitro studies utilize cells or tissues outside of a living organism to investigate the biological effects of a compound in a controlled environment technologynetworks.comvisikol.com. These assays are often the initial step in determining a compound's potential therapeutic properties and mechanisms of action bioduro.com.
Cell Line Selection and Culture Conditions
The selection of appropriate cell lines is crucial in in vitro research to model specific disease states or biological processes technologynetworks.commdpi.com. Cell lines are typically maintained under controlled conditions, including specific growth media, temperature, and CO2 levels, to ensure their viability and reproducibility of results. While Prudomestin has been studied in vitro, specific details regarding the precise culture conditions employed for all tested cell lines are not extensively detailed in the available information. However, studies involving extracts containing this compound have utilized cell lines such as A549 (human lung cancer cells) and HT-29 (human colorectal adenocarcinoma cells) researchgate.net.
Cytotoxicity and Viability Assays
Molecular and Biochemical Assays (e.g., enzyme activity, gene expression)
Molecular and biochemical assays are employed to investigate the interactions of a compound with specific biological molecules, such as enzymes or proteins, and to assess changes in gene expression levels bioduro.comnumberanalytics.com. These assays provide insights into the potential molecular targets and mechanisms through which a compound exerts its effects bioduro.com. Examples include enzyme activity assays, Western blots for protein analysis, and PCR for nucleic acid analysis numberanalytics.com. While such assays are standard practice in preclinical research to understand a compound's mechanism of action, specific findings detailing the results of molecular and biochemical assays conducted with this compound were not found in the provided information.
In Vivo Animal Models
In vivo studies involve testing a compound in living organisms, typically animal models, to evaluate its effects within a complex biological system bioagilytix.comtechnologynetworks.com. These studies are crucial for assessing efficacy in a disease context, understanding pharmacokinetics and pharmacodynamics, and identifying potential systemic effects bioagilytix.comcureraredisease.org.
Model Selection for Specific Disease States
The selection of appropriate animal models is a critical step in preclinical in vivo research. Models are chosen based on their ability to mimic specific aspects of a human disease, allowing researchers to study the compound's effects on disease progression and severity cureraredisease.orgiris-pharma.com. Common animal models include rodents, such as mice and rats, which are widely used due to factors like size, ease of handling, and genetic similarities to humans technologynetworks.comcureraredisease.org. Despite the importance of this step in preclinical development, information detailing the selection of specific animal models for studying this compound in vivo was not available in the provided search results.
Efficacy Studies in Disease Models
Efficacy studies in animal models aim to determine if a compound can produce a desired therapeutic effect in the context of a simulated disease state bioagilytix.comcureraredisease.org. These studies provide valuable data on the compound's potential to treat a specific condition before moving to human clinical trials bioagilytix.com. Efficacy can be measured through various parameters depending on the disease model used cureraredisease.org. However, no specific data or studies describing the efficacy of this compound in in vivo animal models were found in the provided information.
Pharmacokinetics and Pharmacodynamics Studies (Excluding Dosage)
Current research on this compound and related compounds involves comprehensive studies to understand their pharmacokinetics and pharmacodynamics. ontosight.ai Pharmacodynamics studies have explored the mechanisms by which these compounds modulate biological processes. researchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles (Excluding Toxicity Data)
In silico studies evaluating the ADMET profiles of compounds, including this compound, have been conducted to assess their drug-likeness and pharmacokinetic properties. researchgate.net, nih.gov, tucl.edu.np, researchgate.net, figshare.com ADMET modeling is a tool used in rational drug design to investigate bioavailability. researchgate.net
Gastrointestinal Absorption
In silico ADMET analyses of this compound have indicated a prediction of higher gastrointestinal absorption. researchgate.net, nih.gov, tucl.edu.np, researchgate.net, figshare.com
Metabolic Stability
While general concepts of metabolic stability in drug development involve assessment using liver microsomes and S9 fractions to understand how compounds are processed by enzymes like cytochrome P450 (CYP) nih.gov, nih.gov, specific detailed data on the metabolic stability of this compound itself were not prominently available in the search results within the specified constraints. Flavonoids, as a class, are known to undergo various metabolic transformations. medchemexpress.com
Potential Therapeutic Applications
Preclinical investigations suggest that this compound holds potential for therapeutic applications, particularly in conditions related to elevated uric acid levels.
Management of Uric Acid-Related Conditions (e.g., Gout, Kidney Stones)
This compound has demonstrated potent xanthine (B1682287) oxidase (XO) inhibitory activity in in vitro studies. medchemexpress.com, nih.gov, medchemexpress.com, medchemexpress.com Xanthine oxidase is a key enzyme in the purine (B94841) catabolism pathway responsible for the production of uric acid. medchemexpress.com Elevated levels of uric acid in the blood (hyperuricemia) can lead to conditions like gout and the formation of uric acid kidney stones. medchemexpress.com, kidney.org, kidney.org, creakyjoints.org, urophoenix.com, southcountyurological.com, rcsb.org
Inhibition of xanthine oxidase is a pharmacological strategy aimed at reducing the production of uric acid. researchgate.net Studies have shown that this compound exhibits XO inhibitory activity with an IC50 value of approximately 6 µM, which has been reported as comparable to the positive control allopurinol (B61711) (IC50 3.38 µM) in one study. medchemexpress.com, nih.gov, medchemexpress.com, medchemexpress.com This inhibitory potential suggests a possible role for this compound in managing conditions characterized by hyperuricemia. biocrick.com, nih.gov
Gout is an inflammatory form of arthritis caused by the accumulation of uric acid crystals in the joints. kidney.org, urophoenix.com Uric acid crystals can also form kidney stones, which can cause significant pain and potentially lead to kidney damage if left untreated. kidney.org, kidney.org, creakyjoints.org, urophoenix.com Patients with gout are at a higher risk of developing uric acid kidney stones. creakyjoints.org, urophoenix.com, southcountyurological.com The ability of this compound to inhibit xanthine oxidase supports its potential investigation for the management of these uric acid-related conditions. nih.gov
In vitro Xanthine Oxidase Inhibitory Activity
| Compound | IC50 (µM) |
| This compound | ≈ 6 |
| Allopurinol | 3.38 |
Note: Data for this compound is reported as approximate.
Further detailed studies are required to fully assess the effect of this compound on serum uric acid levels and to elucidate the complete mechanism of its XO inhibition in biological systems. nih.gov
Oxidative Stress-Related Diseases
Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer scirp.orgnih.govmdpi.commdpi.com. Natural antioxidants, such as flavonoids, are being investigated for their potential to mitigate oxidative damage mdpi.com.
This compound, as a flavonoid, is of interest in the context of oxidative stress. While direct research specifically detailing this compound's effects on oxidative stress-related diseases is limited in the provided search results, flavonoids in general are known to possess antioxidant properties by donating electrons to free radicals and inhibiting lipid peroxidation mdpi.com. One source mentions this compound in the context of oxidative stress research, alongside other compounds with antioxidant activity medchemexpress.com.
Cancer Therapeutics
Cancer therapeutics research focuses on identifying and developing agents that can inhibit cancer cell growth, induce apoptosis, or modulate the tumor microenvironment upmc.eduucdavis.edu. Natural products, including flavonoids, have been investigated for their potential anticancer properties biocrick.com.
Research indicates that this compound may hold potential in cancer therapeutics, particularly through its interaction with specific molecular targets. One study identified this compound as a potential inhibitor of IKKα, a kinase involved in the NF-κB signaling pathway, which plays a crucial role in cancer progression and inflammation mdpi.com. In silico studies, including molecular docking and molecular dynamics simulations, suggested that this compound exhibits inhibitory potential against IKKα mdpi.com.
An interactive table summarizing potential molecular targets of this compound in cancer therapeutics based on available preclinical data:
| Potential Target | Role in Cancer | Research Type | Findings |
| IKKα | Cancer progression, Inflammation | In silico studies | Showed inhibitory potential |
Antimicrobial Agent Development
The development of new antimicrobial agents is crucial in combating infectious diseases and rising antibiotic resistance nih.govnih.gov. Plants and natural products have historically served as a valuable source for discovering antimicrobial compounds nih.govopenaccessjournals.com.
This compound has been investigated for its antimicrobial properties. While one study on Zanthoxylum armatum extracts, from which this compound was isolated, found that another flavonoid, ombuin, exhibited broad-spectrum antimicrobial activity, the specific antimicrobial activity of isolated this compound was not explicitly detailed in that context plos.org. However, the study did isolate this compound along with other flavonoids from the plant known for its traditional use plos.org. Research on other plant extracts containing flavonoids has demonstrated antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria openaccessjournals.comresearchgate.netmdpi.com.
Inflammatory Disorders
Inflammatory disorders are characterized by dysregulated inflammatory responses, and chronic inflammation is linked to various diseases nih.gov. Natural compounds with anti-inflammatory properties are being explored as potential therapeutic agents nih.gov.
This compound has shown promise in the context of inflammatory disorders, particularly through its inhibitory effect on xanthine oxidase (XO). XO is an enzyme involved in purine metabolism and the production of uric acid, and its inhibition is a therapeutic strategy for conditions like gout, an inflammatory disorder researchgate.netmedchemexpress.comtargetmol.com. Studies have demonstrated that this compound exhibits potent XO inhibitory activity with an IC₅₀ value of approximately 6 µM researchgate.netmedchemexpress.comtargetmol.com. This activity is comparable to that of Allopurinol, a commonly used XO inhibitor researchgate.net.
Data on this compound's xanthine oxidase inhibitory activity:
| Compound | IC₅₀ (µM) | Notes |
| This compound | ≈ 6 | Isolated from Prunus domestica and Zanthoxylum armatum researchgate.netmedchemexpress.com |
| Allopurinol | 3.38 | Positive control researchgate.net |
Furthermore, this compound's potential as an IKKα inhibitor, as mentioned in the cancer therapeutics section, also has implications for inflammatory disorders, as IKKα is involved in inflammatory signaling pathways mdpi.com.
Advanced Chemical Synthesis and Derivatization of Prudomestin
Classical Synthesis Approaches for Flavonoids Related to Prudomestin
The synthesis of flavonoids, including those structurally related to this compound, often relies on classical organic reactions that assemble the characteristic C6-C3-C6 flavonoid skeleton. These methods typically involve the condensation of appropriately substituted phenolic precursors with activated carboxylic acids or their derivatives, followed by cyclization reactions.
Baker-Venkataraman Method for Precursor Synthesis
A prominent strategy for synthesizing the diketone precursors required for flavone (B191248) synthesis is the Baker-Venkataraman rearrangement. This base-catalyzed transformation involves the intramolecular acyl migration of a 2-acyloxyacetophenone to yield a 1,3-diketone. fishersci.ptciteab.com This rearrangement is frequently employed in the synthesis of chromones and flavones. fishersci.pt The reaction proceeds through the formation of an enolate from the 2-acyloxyacetophenone, which then undergoes intramolecular attack on the ester carbonyl, followed by ring opening to yield the more stable phenoxide, which is subsequently protonated to form the 1,3-diketone. fishersci.pt
The 1,3-diketones produced via the Baker-Venkataraman rearrangement serve as key intermediates. For example, the condensation of 2-(2,6-dioxybenzoyloxy)polyoxyacetophenone in the presence of a phase transfer catalyst has been used to synthesize 1-polyoxyphenyl-3-(2,6-dioxyphenyl)propane-1,3-diones as intermediates for flavone synthesis. thegoodscentscompany.com While steric hindrance from bulky groups like benzyloxy or methoxy (B1213986) can affect yields, this method has shown improved outcomes compared to earlier approaches. thegoodscentscompany.com
Chalcone (B49325) Formation and Cyclization
Chalcones, characterized by a C6-C3-C6 structure where two aromatic rings are linked by an α,β-unsaturated carbonyl system, are fundamental precursors in the biosynthesis and chemical synthesis of flavonoids. nih.gov The most common method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) derivative with an aromatic aldehyde in the presence of a base catalyst such as NaOH or KOH. nih.govnih.govfishersci.at
The subsequent cyclization of 2'-hydroxychalcones is a critical step in forming the flavonoid ring system, specifically the dihydro-γ-pyrone ring (C-ring) of flavones and flavanones. Intramolecular oxidative cyclization of chalcones can lead to flavones. fishersci.atfishersci.fi Reagents like DMSO/I2 have been employed as catalysts for the cyclization of chalcones into flavones. nih.govfishersci.at For instance, the cyclization of chalcone 1 (derived from 3,4,5-trimethoxyphenol) using SeO2/EtOH or Pd(OAc)2/AcCN has been reported, although sometimes resulting in low yields, particularly when the phenyl ring bears multiple hydroxyl groups. fishersci.at Alternatively, intramolecular cyclization of 2'-hydroxychalcones can yield flavanones, often catalyzed by acids or bases. nih.govfishersci.fi
Regioselective Demethylation Strategies
Regioselective demethylation is a vital transformation in flavonoid synthesis, particularly for accessing compounds with specific hydroxylation patterns, such as this compound. This compound (3,5,7-trihydroxy-8,4'-dimethoxyflavone) itself contains methoxy groups at the 4' and 8 positions and hydroxyl groups at the 3, 5, and 7 positions. Achieving selective removal of methyl groups from certain positions while leaving others intact is a significant synthetic challenge.
Nitric Acid-Mediated Demethylation
Oxidative demethylation using nitric acid has been reported as a method to achieve the synthesis of 8-methoxy compounds, including this compound. wikipedia.orguni.lufishersci.ca This technique provided an indirect route to these compounds when selective demethylation of other methoxy groups, such as a 5-methoxyl group in 3-hydroxy-5,8-dimethoxyflavone derivatives, proved challenging with conventional methods. wikipedia.orguni.lu This highlights the utility of nitric acid-mediated oxidative demethylation for introducing specific oxygenation patterns in the flavonoid A-ring at the 8-position. Another method for demethylation to obtain this compound involves the use of anhydrous aluminum bromide in acetonitrile (B52724). sigmaaldrich.com
Synthetic Modifications for Enhanced Biological Activity
Synthetic modification of flavonoid structures is a common strategy to improve their biological activity, selectivity, and pharmacokinetic properties. While specific detailed studies on the synthetic modification of this compound for enhanced activity were not extensively found, general principles applied to other flavonoids are relevant.
Modifications can involve altering the hydroxylation or methylation patterns, introducing various substituents on the A or B rings, or modifying the C-ring. For instance, structural modifications of related compounds like Noricaritin and Leonurine have been explored to enhance their inhibitory potential against specific biological targets. tcichemicals.com The addition of moieties such as amino alkyl chains, selenium, or tellurium-containing groups, or the fusion of a chromene ring to the flavonoid core, have been investigated to improve activity against cancer cells or as aromatase inhibitors. sigmaaldrich.cn Studies on isoflavonoids have also shown that modifications like O-propargylation and prenylation can lead to enhanced cytotoxicity and inhibition of nitric oxide production. americanelements.com The relationship between this compound and Tambulin, another flavonoid, has been noted in the context of enhanced activity, suggesting that modifications or structural variations in this class can impact biological effects. fishersci.co.uk
Development of this compound Derivatives and Prodrugs
The development of derivatives and prodrugs is a strategy to overcome limitations associated with the parent compound, such as poor solubility, limited bioavailability, or lack of target specificity. This compound co-occurs naturally with related flavonoids like Tambulin and Ombuin in sources such as Zanthoxylum armatum, suggesting the existence of natural derivatives. researchgate.netnih.gov
Industrial Scalability Considerations for this compound Synthesis
Analytical Methodologies for Prudomestin Research
High-Performance Liquid Chromatography (HPLC) for Prudomestin Quantification and Quality Control
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound in complex mixtures such as plant extracts. researchgate.netnih.gov Reversed-phase HPLC, often coupled with a Diode Array Detector (DAD), is the most common approach, offering high resolution and sensitivity for flavonoid analysis. nih.govanjs.edu.iq
The method development for this compound analysis involves optimizing several chromatographic parameters to achieve a sharp, symmetrical peak with a stable retention time, well-resolved from other components in the sample matrix. Key parameters include the choice of stationary phase (column), mobile phase composition, flow rate, and column temperature. mdpi.com A C18 column is frequently used for the separation of phenolic compounds, including flavonols. researchgate.netmdpi.com The mobile phase typically consists of a mixture of an aqueous solvent (often with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to effectively separate a wide range of compounds with varying polarities. researchgate.net
For quantification, the HPLC-DAD method is validated according to established guidelines to ensure its reliability. This validation process assesses linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.net A calibration curve is constructed using a certified reference standard of this compound to accurately determine its concentration in unknown samples. The detection wavelength is selected based on the UV absorbance maxima of this compound, which is characteristic of its flavonol structure.
Table 1: Illustrative HPLC Parameters for Flavonoid Analysis Applicable to this compound
| Parameter | Condition |
|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) with Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile mdpi.com |
| Elution Mode | Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | Diode Array Detector monitoring at 254 nm, 280 nm, and 370 nm |
| Injection Volume | 10 µL |
This table represents a typical set of starting conditions for the analysis of flavonoids like this compound and would require specific optimization and validation for the precise quantification of the compound.
Mass Spectrometry-Based Detection and Characterization
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural confirmation and sensitive detection of this compound. This technique provides information on the molecular weight and elemental composition of the compound and offers detailed structural insights through fragmentation analysis (MS/MS).
The molecular formula of this compound is C₁₇H₁₄O₇, with a monoisotopic mass of 330.0740 g/mol . In mass spectrometry, this compound is typically ionized using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules like flavonoids. It can be detected in both positive and negative ion modes, though the negative ion mode is often preferred for phenolic compounds, forming a deprotonated molecule [M-H]⁻. For this compound, this corresponds to an ion with a mass-to-charge ratio (m/z) of approximately 329.066.
Tandem mass spectrometry (MS/MS) is used to further characterize the structure. The [M-H]⁻ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule. The fragmentation of flavonoids like this compound is well-characterized and often involves retro-Diels-Alder (RDA) reactions, which break the C-ring of the flavone (B191248) structure, as well as losses of small neutral molecules like carbon monoxide (CO), water (H₂O), and methyl groups (•CH₃). nih.gov The presence of two methoxy (B1213986) groups in this compound's structure is confirmed by characteristic neutral losses. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₄O₇ | PubChem CID 10404353 |
| Monoisotopic Mass | 330.0740 u | PubChem CID 10404353 |
| Ionization Mode | Electrospray Ionization (ESI), Negative | PubChem CID 10404353 |
| Precursor Ion [M-H]⁻ | m/z 329.066 | PubChem CID 10404353 |
| Major Fragment Ions (MS/MS of m/z 329.066) | m/z 314.043 [M-H-CH₃]⁻m/z 299.019 [M-H-2CH₃]⁻ | PubChem CID 10404353 |
Data derived from the PubChem database entry for this compound (CID 10404353).
Use of this compound as a Reference Standard in Research
The availability and use of this compound as a certified reference standard are fundamental for achieving accurate and reproducible analytical results. A reference standard is a highly purified compound that is used as a measurement benchmark. In research, this compound standard is essential for several key applications:
Compound Identification: In HPLC analysis, the retention time of a peak in a sample chromatogram is compared to that of the this compound reference standard run under identical conditions. A match in retention times provides strong evidence for the compound's identity.
Accurate Quantification: For quantitative analysis, a calibration curve is prepared by analyzing a series of known concentrations of the this compound standard. The concentration of this compound in a sample is then determined by comparing its peak area or height to this calibration curve. This process is critical for determining the exact amount of the compound in herbal extracts or other materials.
Method Validation: During the validation of new analytical methods (e.g., HPLC or LC-MS), the reference standard is used to determine performance characteristics such as accuracy, precision, linearity, and sensitivity.
Quality Control: In the manufacturing of herbal products, the this compound reference standard can be used in quality control assays to ensure that different batches of a product contain a consistent and specified amount of the marker compound.
The purity and certified concentration of the reference standard are critical, as any inaccuracies in the standard will be directly propagated to the final results of the sample analysis.
Quality Assessment of Herbal Products Containing this compound
This compound has been identified as a natural constituent in plants such as European plum (Prunus domestica) and Zanthoxylum acanthopodium. researchgate.netresearchgate.net Therefore, it can serve as a chemical marker for the quality assessment of herbal products derived from these species. The quality of herbal medicines can be highly variable due to factors such as plant origin, growing conditions, harvest time, and processing methods. mu-varna.bg Analytical methodologies are crucial for standardizing these products to ensure their safety and efficacy. mu-varna.bg
The quality assessment of herbal products containing this compound involves several analytical steps:
Authentication of Raw Material: HPLC and LC-MS can be used to generate a chemical "fingerprint" of the plant material. The presence and relative abundance of this compound and other characteristic compounds can confirm the identity and authenticity of the plant species and detect potential adulteration. semanticscholar.org
Quantification of Marker Compounds: A validated HPLC method is used to quantify the amount of this compound in the raw material and the final product. This ensures that the product contains a consistent and effective level of key constituents. Establishing a minimum content for marker compounds like this compound is a common approach in the standardization of herbal preparations.
Consistency and Stability Testing: Analytical methods are employed to monitor the concentration of this compound over time, ensuring the stability and shelf-life of the herbal product.
By using this compound as a quantifiable marker, manufacturers can implement robust quality control protocols. This ensures that each batch of a herbal product delivers a consistent phytochemical profile, which is essential for achieving predictable therapeutic outcomes.
Computational and Systems Biology Approaches in Prudomestin Research
Chemoinformatics and Database Mining for Prudomestin Analogs
Chemoinformatics involves the use of computational and informational techniques applied to a range of problems in the field of chemistry, including the study of chemical compounds and the design of new drugs. For this compound, chemoinformatics approaches can be employed to analyze its chemical structure and identify potential analogs or derivatives with similar or improved properties. Database mining is a key aspect of this process, where large chemical databases are searched for compounds sharing structural similarities with this compound.
Techniques such as structural similarity searching, substructure searching, and the calculation of molecular descriptors (e.g., molecular weight, logP, topological polar surface area) are fundamental in chemoinformatics. These descriptors can be used to filter databases and identify compounds with characteristics similar to this compound. For instance, this compound has a molecular formula of C₁₇H₁₄O₇ and a molecular weight of 330.29 g/mol . nih.gov Its computed properties include a logP of 2.8 and a topological polar surface area of 109.36 Ų. uni.lulipidmaps.org These and other computed descriptors can be used as criteria in database searches to find structurally related flavonoids or other compounds.
Database mining can also involve exploring natural product databases to find other sources of this compound or related compounds. This compound has been reported in Prunus domestica and Zanthoxylum acanthopodium. nih.gov Identifying other plant sources or related natural products through database mining can provide insights into potential alternative sources or structurally similar compounds with potentially interesting biological activities. Studies have utilized computational and in silico tools to examine compounds from plants like Zanthoxylum armatum, which also contains this compound, for potential biological activities such as anticancer potential through virtual screening and molecular docking. researchgate.net
Chemoinformatics tools can also be used to predict various properties of this compound and its potential analogs, including pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity, although detailed safety profiles are outside the scope here. Predicted collision cross section values for different adducts of this compound, such as [M+H]+, [M+Na]+, and [M-H]-, have been computed, which can be useful for analytical chemistry applications like mass spectrometry. uni.lu
Network Pharmacology for Elucidating this compound's Polypharmacology
Network pharmacology is an emerging discipline that focuses on understanding the complex interactions of drugs within biological systems by integrating information from various sources, including genomics, proteomics, and metabolomics. amazon.com It moves beyond the traditional "one gene, one drug, one disease" paradigm to explore how a single drug can interact with multiple targets (polypharmacology) and how these interactions affect biological networks related to diseases. tcmsp-e.comnih.gov
For this compound, network pharmacology can be used to elucidate its potential polypharmacological effects. By constructing networks of protein-protein interactions, drug-target interactions, and disease pathways, researchers can map how this compound might influence multiple nodes within these networks. This approach helps in understanding the holistic effects of this compound rather than focusing on a single target.
Network pharmacology workflows typically involve identifying potential targets of a compound using methods like target prediction algorithms based on chemical structure or known bioactivity data. Once potential targets are identified, these targets are mapped onto biological networks to see which pathways or processes are modulated. This can reveal that this compound, like many natural products, may exert its effects by influencing multiple interconnected pathways. researchgate.net
By integrating data from various sources, network pharmacology can help predict synergistic or antagonistic effects when this compound is used in combination with other compounds or therapies. It can also help in identifying key nodes or pathways that are most significantly affected by this compound's interactions, providing insights into its potential therapeutic mechanisms or off-target effects. nih.gov This approach is particularly valuable for complex diseases where multiple pathways are dysregulated. tcmsp-e.com
Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) techniques are increasingly being applied across all stages of drug discovery and development, offering powerful tools for analyzing vast datasets, predicting outcomes, and generating novel hypotheses. nih.govmednexus.orgfarmaciajournal.com For this compound research, AI and ML can significantly accelerate the process of identifying potential therapeutic applications, optimizing its structure, and predicting its interactions.
In the context of this compound, AI and ML can be used for:
Target Prediction: ML models trained on large datasets of chemical structures and their known targets can predict potential protein targets that this compound is likely to interact with. nih.govresearchgate.net This can help in identifying novel therapeutic targets for this compound.
Activity Prediction: QSAR (Quantitative Structure-Activity Relationship) models, often built using ML algorithms, can predict the biological activity of this compound or its analogs against specific targets or in various biological assays based on their chemical structures. nih.gov
De Novo Design: AI algorithms can potentially be used to design novel compounds with improved activity or specificity based on the structural scaffold of this compound. nih.govfarmaciajournal.com
Compound Prioritization: ML models can analyze data from various sources (e.g., high-throughput screening, literature, computational predictions) to prioritize this compound or its analogs for further experimental testing.
Predicting Polypharmacology: As mentioned in the network pharmacology section, AI/ML can enhance the prediction of multiple targets a compound might interact with, contributing to a better understanding of this compound's polypharmacological profile. nih.gov
Studies have demonstrated the application of computational approaches, including molecular docking and free energy calculations, to investigate the potential inhibitory activity of natural compounds, including this compound, against specific protein targets like IKKα. mdpi.com While these studies may not explicitly mention "AI" or "ML" in all cases, the underlying principles of using computational models to predict interactions and activities are foundational to many AI/ML applications in drug discovery. The increasing availability of biological and chemical data, coupled with advancements in ML algorithms, makes AI a powerful tool for future this compound research, potentially leading to the identification of new therapeutic uses or the development of more potent derivatives. mednexus.orgnih.gov
Conclusion and Future Perspectives in Prudomestin Research
Summary of Key Research Findings on Prudomestin
This compound, a flavonoid isolated from natural sources such as the heartwood of Prunus domestica and the fruits of Zanthoxylum armatum, has been the subject of research exploring its biological activities targetmol.commedchemexpress.commedchemexpress.comnih.govnih.gov. A key finding is its potent inhibitory activity against xanthine (B1682287) oxidase (XO) targetmol.commedchemexpress.commedchemexpress.comnih.gov. Studies have reported IC50 values for this compound's XO inhibitory activity around 6 µM targetmol.commedchemexpress.commedchemexpress.comnih.gov. This activity is comparable to that of Allopurinol (B61711), a known XO inhibitor, which showed an IC50 of 3.38 µM in one study nih.gov.
Beyond xanthine oxidase inhibition, this compound has also demonstrated potent reactive oxygen species (ROS) inhibitory activity and antioxidant activity. In one study, this compound showed an IC50 of 1.5 ± 0.3 µg/mL for ROS inhibition, which was more potent than the standard ibuprofen (B1674241) (IC50 = 11.2 ± 1.9 µg/mL) figshare.com. Its antioxidant activity was reported with an IC50 of 26.96 ± 0.19 µg/mL figshare.com. In silico studies have suggested a favorable binding affinity of this compound with cyclooxygenase-2 (COX-2), with a binding energy of -8.6 kcal/mol, comparable to ibuprofen (-7.7 kcal/mol) figshare.com.
This compound has been identified as a hydroxyflavan and is classified within the broader group of flavonoids, which are known for their diverse biological properties including anti-inflammatory, antioxidant, antiviral, antimicrobial, and anticancer effects nih.govmdpi.comnih.gov.
Here is a summary of key in vitro findings:
| Activity | Target/Assay | IC50 Value | Reference |
| Xanthine Oxidase Inhibition | XO | ~6 µM | targetmol.commedchemexpress.commedchemexpress.comnih.gov |
| Reactive Oxygen Species (ROS) Inhibition | Cellular Assay | 1.5 ± 0.3 µg/mL | figshare.com |
| Antioxidant Activity | DPPH Radical Scavenging | 26.96 ± 0.19 µg/mL | figshare.com |
Remaining Challenges and Knowledge Gaps in this compound Studies
Despite the promising initial findings, several challenges and knowledge gaps remain in this compound research. While in vitro studies have highlighted its XO inhibitory, ROS inhibitory, and antioxidant activities, there is a need for more extensive in vivo research to confirm these effects in biological systems nih.govfigshare.com. The pharmacokinetics and pharmacodynamics of this compound have not been extensively studied, which is crucial for understanding its absorption, distribution, metabolism, and excretion in living organisms.
The precise mechanisms of action underlying all observed biological activities of this compound require further detailed investigation. Although in silico studies suggest COX-2 binding, experimental validation is needed figshare.com. Comprehensive toxicological profiles are also necessary to assess the safety of this compound for potential therapeutic applications.
Furthermore, research on this compound appears to be less extensive compared to some other well-studied flavonoids. Bridging this gap requires more dedicated studies focusing on its various potential biological activities and therapeutic applications.
Emerging Trends in Flavonoid Research Applicable to this compound
Emerging trends in the broader field of flavonoid research offer valuable perspectives applicable to future this compound studies. There is increasing interest in exploring the potential of flavonoids in treating metabolic diseases like hyperuricemia, given the link between xanthine oxidase activity and uric acid levels europeanreview.org. This compound's potent XO inhibitory activity aligns well with this trend targetmol.commedchemexpress.commedchemexpress.comnih.goveuropeanreview.org.
Research is also focusing on the antioxidant and anti-inflammatory properties of flavonoids in the context of various diseases mdpi.comnih.govnih.gov. This compound's demonstrated ROS inhibitory and antioxidant activities suggest its potential relevance in these areas figshare.com.
Technological advancements in extraction, isolation, and characterization of natural products are also shaping flavonoid research mdpi.com. These techniques can be applied to optimize the yield and purity of this compound from its natural sources. Furthermore, studies on the biosynthesis of flavonoids are gaining traction, which could potentially lead to alternative methods for this compound production mdpi.com.
Novel drug delivery systems, such as nanoparticles, are being explored to address challenges related to the solubility and bioavailability of flavonoids mdpi.com. These approaches could be relevant for improving the therapeutic efficacy of this compound.
Translational Research Opportunities for this compound-Based Therapies
The existing research on this compound suggests several potential translational research opportunities. Its potent xanthine oxidase inhibitory activity makes it a promising candidate for the development of therapies for conditions associated with elevated uric acid levels, such as gout and hyperuricemia targetmol.commedchemexpress.commedchemexpress.comnih.goveuropeanreview.org. Further research is needed to evaluate its efficacy and safety in relevant animal models and eventually in clinical trials.
The observed ROS inhibitory and antioxidant activities of this compound suggest its potential in addressing oxidative stress-related diseases figshare.com. This could lead to translational research exploring its use in conditions where oxidative damage plays a significant role.
Given that this compound is isolated from plants traditionally used for various ailments, there is an opportunity to explore and validate these traditional uses through rigorous scientific investigation nih.govijnrd.orgresearchgate.net. This ethnopharmacological approach can provide valuable leads for translational research.
Translational research efforts should focus on developing standardized extraction and purification methods for this compound to ensure consistent quality and efficacy for potential therapeutic applications. Furthermore, studies on formulation and delivery systems could enhance its bioavailability and target-specific delivery.
Q & A
Q. What standard biochemical assays are recommended to evaluate Prudomestin’s xanthine oxidase (XO) inhibitory activity, and how should controls be designed?
- Methodological Answer : this compound’s XO inhibition is typically assessed via spectrophotometric assays measuring uric acid production at 295 nm. Include positive controls (e.g., allopurinol) and negative controls (buffer-only reactions) to validate assay specificity. Use enzyme kinetics (Michaelis-Menten plots) to calculate IC50 values, ensuring triplicate measurements to account for variability. For reproducibility, document substrate concentrations (e.g., xanthine at 50 µM) and pre-incubation times .
- Example Data :
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | ~6.0 | |
| Allopurinol | ~2.3 |
Q. How should in vitro studies on this compound’s pharmacokinetic properties (e.g., solubility, stability) be structured to ensure translational relevance?
- Methodological Answer : Use physiologically relevant media (e.g., simulated gastric fluid for solubility) and validate stability via HPLC under varying pH/temperature conditions. Include mass spectrometry for metabolite identification. For cell-based assays (e.g., Caco-2 permeability), normalize results to reference compounds (e.g., propranolol for high permeability) and report efflux ratios .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance thresholds (e.g., p < 0.05) .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in this compound’s efficacy across in vitro and in vivo models?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., species-specific XO isoforms, bioavailability limitations). Use ex vivo models (e.g., liver microsomes) to bridge gaps between cell-based and animal data. Employ sensitivity analyses to weigh methodological biases (e.g., dosing frequency, solvent effects) .
Q. What strategies optimize the design of mechanistic studies to elucidate this compound’s off-target effects?
- Methodological Answer : Combine proteomic profiling (e.g., affinity chromatography coupled with LC-MS/MS) and transcriptomic analyses (RNA-seq) to map interaction networks. Use CRISPR-Cas9 knockouts of candidate targets (e.g., Nrf2/Keap1 pathway) to validate specificity. Include orthogonal assays (e.g., thermal shift assays) to confirm binding .
Q. How should ethical and practical challenges in primate or large-animal studies of this compound’s chronic toxicity be addressed?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal reporting. Use power analyses to justify sample sizes, minimizing animal use. Implement non-invasive monitoring (e.g., urinary uric acid levels) and staggered dosing cohorts to identify adverse effects early. Partner with veterinary pathologists for histopathology scoring .
Data Interpretation & Reproducibility
Q. What steps ensure reproducibility in synthesizing and characterizing this compound analogs?
- Methodological Answer : Document synthetic routes (e.g., flavonoid glycosylation steps) with reaction yields and purification methods (HPLC gradients, column specifications). Characterize compounds via <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and XRD (for crystalline derivatives). Share raw spectral data in supplementary materials .
Q. How can researchers validate this compound’s purity and stability in long-term storage for multi-institutional studies?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV purity checks. Use certified reference standards (e.g., USP-grade) for calibration. Store aliquots at -80°C under argon to prevent oxidation. Publish batch-specific certificates of analysis .
Comparative & Translational Research
Q. What criteria should guide the selection of in vivo models for studying this compound’s anti-gout effects compared to traditional therapies?
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve dosing regimens for this compound in early-phase clinical trials?
- Methodological Answer :
Use population PK modeling (NONMEM) to estimate clearance and volume of distribution from preclinical data. Link PD endpoints (e.g., urate-lowering) via Emax models. Simulate human doses using allometric scaling (e.g., ¼ power law) and safety margins from NOAEL studies .
Key Considerations for Researchers
- Data Transparency : Share raw datasets, assay protocols, and statistical code in repositories like Zenodo or Figshare .
- Interdisciplinary Collaboration : Engage biostatisticians early in study design to power experiments appropriately .
- Ethical Reporting : Disclose conflicts of interest and funding sources in compliance with ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
